molecular formula C21H28N8O5 B1226264 Novophyllin CAS No. 63907-40-4

Novophyllin

Cat. No.: B1226264
CAS No.: 63907-40-4
M. Wt: 472.5 g/mol
InChI Key: UNEKNYJDIWURAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Novophyllin is a recognized brand or synonym for the pharmaceutical compound Aminophylline (CAS 317-34-0), which is a complex of theophylline and ethylenediamine in a 2:1 ratio . The addition of ethylenediamine primarily enhances the water solubility of theophylline, making it more suitable for various research applications . This compound is of significant interest in biomedical research due to its dual mechanism of action as a nonselective phosphodiesterase (PDE) inhibitor and a nonselective adenosine receptor antagonist . By inhibiting phosphodiesterase, this compound (Aminophylline) increases intracellular cyclic adenosine monophosphate (cAMP) levels, leading to the relaxation of bronchial smooth muscle. Concurrently, its antagonism of adenosine receptors contributes to its bronchodilatory effects and also influences cardiac function . Consequently, its primary research applications focus on modeling and investigating pathways related to airway obstruction in conditions such as asthma and chronic obstructive pulmonary disease (COPD) . Beyond respiratory studies, it has also been utilized in cardiac research, for instance, as a reversal agent in certain cardiac stress models due to its ability to increase heart rate and contractility by antagonizing the cardiac actions of adenosine . The compound has a molecular formula of C16H24N10O4 and a molecular weight of 420.43 g/mol . Researchers value this compound for probing the xanthine class of drugs and related biochemical pathways. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

63907-40-4

Molecular Formula

C21H28N8O5

Molecular Weight

472.5 g/mol

IUPAC Name

1,3-dimethyl-7H-purine-2,6-dione;ethane-1,2-diamine;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C12H12N2O3.C7H8N4O2.C2H8N2/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16;1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2-4/h3-7H,2H2,1H3,(H2,13,14,15,16,17);3H,1-2H3,(H,8,9);1-4H2

InChI Key

UNEKNYJDIWURAQ-UHFFFAOYSA-N

SMILES

CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CN)N

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CN)N

Other CAS No.

63907-40-4

Synonyms

Afonilum
Aminodur
Aminophyllin
Aminophylline
Aminophylline DF
Cardophyllin
Carine
Clonofilin
Corophyllin
Diaphyllin
Drafilyn
Duraphyllin
Ethylenediamine, Theophylline
Eufilina
Eufilina Venosa
Euphyllin
Euphyllin Retard
Euphylline
Godafilin
Mini-Lix
Mundiphyllin
Mundiphyllin Retard
Novophyllin
Phyllocontin
Phyllotemp
Somophyllin
Tari-Dog
Theophyllamin Jenapharm
Theophyllamine
Theophyllin EDA ratiopharm
Theophyllin EDA-ratiopharm
Theophyllin EDAratiopharm
Theophylline Ethylenediamine
Truphylline

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of Novophyllin

Phosphodiesterase Inhibition by Theophylline (B1681296) Analogs

Theophylline and its analogs act as non-selective inhibitors of phosphodiesterase (PDE) enzymes. nih.govpatsnap.com This inhibition is a key component of its mechanism of action. patsnap.com

Nonselective Phosphodiesterase Isozyme Inhibition (e.g., PDE III, PDE IV)

Theophylline competitively inhibits several PDE isoenzymes, most notably PDE III and PDE IV. drugbank.compfizer.com By inhibiting these enzymes, theophylline prevents the breakdown of intracellular cyclic nucleotides. nih.govpatsnap.com Studies indicate that the bronchodilatory effects of theophylline are mediated by the inhibition of PDE III and, to a lesser extent, PDE IV. pfizer.com The anti-inflammatory effects, on the other hand, are thought to be related to the inhibition of PDE4. atsjournals.org Theophylline is considered a relatively weak PDE inhibitor compared to more modern, selective agents. nih.gov For instance, its 50% inhibitory concentration (IC50) is significantly higher than that of other PDE inhibitors like moxaverine (B78684) and papaverine. nih.gov

Inhibitory Concentrations (IC50) of Theophylline Against Phosphodiesterases
CompoundEnzyme TargetIC50 (µM)Cell/Tissue SystemReference
TheophyllineTotal PDE665Human pregnant myometrium nih.gov
TheophyllinePDE IV~50Human eosinophils stemcell.com
Aminophylline (B1665990)Total PDE120General bpsbioscience.com

Intracellular Cyclic Nucleotide Modulation (cAMP, cGMP)

By inhibiting PDE III and PDE IV, theophylline increases the intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.govnih.govnih.gov These cyclic nucleotides are crucial second messengers in various cellular signaling pathways. nih.gov The elevation of cAMP in smooth muscle cells is believed to result in bronchodilation. drugbank.compatsnap.com Increased levels of cAMP and cGMP also contribute to the relaxation of smooth muscles in pulmonary vessels. derangedphysiology.com There is also evidence suggesting that cAMP can modulate cGMP levels, potentially by affecting PDE5 activity or cGMP efflux from the cell. physiology.orgacs.org

Adenosine Receptor Antagonism at the Molecular Level

Theophylline acts as a competitive antagonist at adenosine receptors, which is another significant aspect of its molecular mechanism. drugbank.compatsnap.com

Specificity and Binding Characteristics to Adenosine Receptors

Theophylline non-selectively antagonizes A1 and A2 adenosine receptors and is less potent at A3 receptors. nih.govatsjournals.org The affinity of theophylline for A1 and A2 receptors is similar, with Ki (inhibition constant) values in the micromolar range. researchgate.net In human brain cortical membranes, theophylline has shown apparent Kd (dissociation constant) values of 8 µM for high-affinity (A1) sites and 105 µM for low-affinity (A2) sites. nih.gov Structural modifications to the theophylline molecule, such as the addition of a phenyl group at the 8-position, can significantly increase its potency as an adenosine receptor antagonist. researchgate.netnih.gov

Binding Affinity of Theophylline for Adenosine Receptors
CompoundReceptor TargetAffinity (Ki/Kd)Tissue/Cell SystemReference
TheophyllineA1 Receptor14 µM (Ki)Brain tissue researchgate.net
TheophyllineA2 Receptor14 µM (Ki)Brain tissue researchgate.net
TheophyllineA1 Receptor8 µM (Kd)Human cerebral cortex nih.gov
TheophyllineA2 Receptor105 µM (Kd)Human cerebral cortex nih.gov
TheophyllineA2B Receptor7850 nM (Ki)Human guidetopharmacology.org

Impact on Adenosine-Mediated Cellular Processes (e.g., CD4 Lymphocytes, Mast Cell Mediator Release)

The antagonism of adenosine receptors by theophylline has several cellular consequences. It can inhibit the activity of CD4 lymphocytes and reduce the release of mediators from mast cells. nih.govcancer.gov In mast cells, adenosine can augment the release of inflammatory mediators; theophylline can inhibit these actions at therapeutic concentrations. nih.gov Long-term exposure of mouse bone marrow-derived mast cells to aminophylline led to a hyperresponsiveness to adenosine and an upregulation of adenosine receptor numbers. nih.gov Furthermore, theophylline has been shown to inhibit proliferation in CD4+ and CD8+ lymphocytes at high concentrations through PDE inhibition. atsjournals.org It may also reduce the trafficking of activated T-cells into the airways. mdpi.com

Molecular Interactions with Protein Systems (e.g., Histone Deacetylase Activation)

A more recently discovered mechanism of action for theophylline involves the activation of histone deacetylases (HDACs). researchgate.netatsjournals.org In inflammatory conditions, the activity of HDACs can be reduced by oxidative stress. nih.gov Theophylline can restore the activity of HDACs, particularly HDAC2, even at low concentrations. atsjournals.org This activation prevents the transcription of inflammatory genes by deacetylating histones that have been acetylated to initiate gene expression. atsjournals.org This mechanism is distinct from both PDE inhibition and adenosine receptor antagonism. nih.gov Theophylline's ability to activate HDAC2 is thought to be due to the selective inhibition of phosphoinositide-3-kinase-delta (PI3K-δ), which is activated by oxidative stress and inhibits HDAC2 activity. atsjournals.org

Cellular and Subcellular Effects of Novophyllin in In Vitro Models (Excluding Human Clinical Data)

This compound, a combination of theophylline and ethylenediamine (B42938), exerts its primary pharmacological effects through the actions of theophylline at the cellular and molecular level. lookchem.comcymitquimica.com In vitro studies have elucidated the mechanisms by which it influences cellular behavior, particularly in smooth muscle cells and its broader impact on intracellular signaling pathways.

Effects on Smooth Muscle Relaxation Mechanisms (excluding bronchodilation as a clinical outcome)

The relaxation of smooth muscle induced by this compound is a direct consequence of theophylline's influence on intracellular enzymatic activity. The core mechanism is the non-selective inhibition of phosphodiesterase (PDE) enzymes. cymitquimica.comthegoodscentscompany.com

The process of smooth muscle contraction is heavily dependent on the phosphorylation of myosin light chains (MLC), a reaction catalyzed by the enzyme myosin light chain kinase (MLCK). cvphysiology.com The activity of MLCK is, in turn, regulated by the intracellular concentration of cyclic adenosine monophosphate (cAMP). cvphysiology.com this compound's active component, theophylline, competitively inhibits PDE isoenzymes, particularly PDE III and, to a lesser degree, PDE IV. lookchem.comaap.org These enzymes are responsible for the degradation of cAMP into an inactive form. ontosight.ai

By inhibiting these PDEs, this compound causes an accumulation of intracellular cAMP. ontosight.ai Elevated levels of cAMP lead to the activation of protein kinase A (PKA), which then phosphorylates and inhibits MLCK. cvphysiology.comfiveable.me With reduced MLCK activity, the phosphorylation of MLC decreases, preventing the formation of cross-bridges between myosin and actin filaments, which ultimately results in smooth muscle relaxation. cvphysiology.com

Table 1: In Vitro Effects of this compound (Theophylline) on Smooth Muscle Cells

Target Molecule Effect of this compound (Theophylline) Consequence for Smooth Muscle Cell
Phosphodiesterase (PDE) III & IV Competitive, non-selective inhibition. lookchem.comthegoodscentscompany.comaap.org Prevents breakdown of cAMP and cGMP. ontosight.ai
Myosin Light Chain Kinase (MLCK) Indirect inhibition via increased cAMP. cvphysiology.com Decreased phosphorylation of myosin light chains. cvphysiology.com

Modulation of Cellular Signaling Cascades

This compound modulates several critical cellular signaling cascades, primarily through the manipulation of cyclic nucleotide concentrations. ontosight.ainih.gov These second messengers, cAMP and cGMP, are pivotal in a vast array of cellular processes beyond muscle contraction. nih.govfrontiersin.org

The inhibition of phosphodiesterases by theophylline is the central event, leading to elevated levels of both cAMP and cGMP. ontosight.ai This increase triggers a cascade of downstream effects:

cAMP-PKA Pathway: Increased cAMP activates Protein Kinase A (PKA). fiveable.me PKA is a crucial enzyme that phosphorylates numerous target proteins, thereby regulating diverse cellular functions including gene expression, metabolism, and ion channel activity. fiveable.me

cGMP-PKG Pathway: Increased cGMP can activate Protein Kinase G (PKG), which plays a role in modulating platelet function, cell growth, and smooth muscle tone. nih.gov

Cyclic Nucleotide-Gated (CNG) Channels: Both cAMP and cGMP can directly bind to and modulate the activity of CNG ion channels, which are important in processes like signal transduction in various cell types.

A distinct and significant signaling modulation by theophylline involves its ability to activate histone deacetylase (HDAC). lookchem.com In certain inflammatory states, theophylline can activate HDAC, which prevents the transcription of inflammatory genes. lookchem.com This action occurs because the transcription of these genes often requires the acetylation of histones to proceed. lookchem.com By promoting deacetylation, theophylline can suppress the inflammatory response at the genetic level. This represents a mechanism of action that is independent of PDE inhibition and adenosine receptor antagonism.

Table 2: Key Signaling Pathways Modulated by this compound (Theophylline) in In Vitro Models

Signaling Pathway Mechanism of Modulation by this compound (Theophylline) Downstream Cellular Effect
Cyclic Nucleotide Signaling Inhibition of PDE, leading to increased cAMP and cGMP. ontosight.ai Activation of PKA and PKG, modulation of CNG channels. fiveable.menih.gov
Adenosine Receptor Signaling Blockade of adenosine receptors. lookchem.comthegoodscentscompany.com Inhibition of adenosine-mediated cellular responses. lookchem.com

Table of Compounds

Compound Name
This compound
Theophylline
Ethylenediamine
cyclic Adenosine Monophosphate (cAMP)
cyclic Guanosine Monophosphate (cGMP)
Adenosine
Myosin Light Chains (MLC)
Protein Kinase A (PKA)
Protein Kinase G (PKG)
Myosin Light Chain Kinase (MLCK)
Myosin Light Chain Phosphatase (MLCP)

Due to a lack of publicly available, in-depth scientific research on the specific chemical compound "this compound," it is not possible to generate a detailed article that adheres to the requested advanced analytical characterization outline. Searches for specific data from high-resolution mass spectrometry, tandem mass spectrometry, multi-attribute methods, and various nuclear magnetic resonance techniques for a compound distinctly identified as "this compound" did not yield the detailed research findings necessary to produce a scientifically accurate and authoritative article as per the user's instructions.

The available information often refers to commercial products or general chlorophyllin derivatives, lacking the specific, compound-centric analytical data required for a thorough discussion of its structural elucidation, impurity profiling, and higher-order structure analysis. Generating content for the specified outline without this foundational scientific data would result in an article that is speculative and not based on verifiable research findings.

Therefore, in the interest of maintaining scientific accuracy and adhering to the strict requirement for detailed, research-based content, the requested article on the advanced analytical characterization of "this compound" cannot be produced at this time.

Advanced Analytical Characterization of Novophyllin

Chromatographic Separations in Novophyllin Research

Chromatographic techniques are fundamental in the quality control of this compound, enabling the separation, identification, and quantification of its active components and any potential impurities.

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the purity assessment and quantitative analysis of this compound. Reversed-phase HPLC (RP-HPLC) is the most common modality, offering precise and accurate separation of theophylline (B1681296) and its related compounds. nih.gov

Research has demonstrated the development of stability-indicating HPLC methods capable of simultaneously determining theophylline (the active component of aminophylline) in the presence of other drug substances and degradation products. nih.gov These methods are crucial for ensuring that the drug maintains its potency and purity over its shelf life. A typical HPLC method involves a C18 column as the stationary phase, which separates compounds based on their hydrophobicity. nih.govresearchgate.net The mobile phase is generally a mixture of an aqueous buffer (like dilute sulfuric acid or potassium dihydrogen phosphate) and an organic solvent such as methanol (B129727) or acetonitrile. researchgate.netnifdc.org.cnnih.gov Detection is most commonly performed using a UV-Vis detector, with wavelengths set around 236 nm to 264 nm for optimal response for theophylline. nih.govresearchgate.netnifdc.org.cn The retention time under specific chromatographic conditions allows for the identification of theophylline, while the peak area is proportional to its concentration, enabling accurate quantification. nih.gov Linearity in the range of 102.4–153.6 μg/ml for aminophylline (B1665990) has been reported, with high correlation coefficients confirming the method's reliability for quantitative purposes. nih.gov

Interactive Table 1: Exemplary HPLC Parameters for this compound (Aminophylline) Analysis

ParameterCondition 1Condition 2Condition 3
Stationary Phase C18 (5 µm, 250x4.6 mm) nih.govresearchgate.netUltrasphere C18 researchgate.netNucifera C18 (5 µm, 250x4.6 mm) nifdc.org.cn
Mobile Phase Dilute H₂SO₄:Methanol (60:40 v/v) nih.govresearchgate.netDichloromethane:Methanol:0.25% Diethylamine (20:60:20 v/v/v) researchgate.netMethanol:0.05 M KH₂PO₄ (18:82 v/v) nifdc.org.cn
Flow Rate 1.5 mL/min nih.govresearchgate.net1.0 mL/min researchgate.net1.0 mL/min nifdc.org.cn
Detection Wavelength 264 nm nih.govresearchgate.net264 nm researchgate.net236 nm nifdc.org.cn
Retention Time ~2.00 min nih.govresearchgate.netNot SpecifiedNot Specified
Linearity Range 102.4-153.6 µg/mL nih.gov125-750 µg/mL researchgate.net1.0-100 µg/mL nifdc.org.cn
Correlation Coefficient (R²) 0.9996 nih.govNot Specified0.9989 nifdc.org.cn

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile substances. mdpi.com In the context of this compound, GC is particularly useful for the determination of ethylenediamine (B42938), one of the two key components of the complex, and for the analysis of volatile organic impurities. ingentaconnect.comdntb.gov.ua

Since theophylline is not sufficiently volatile for direct GC analysis, derivatization is often required. nih.gov For instance, theophylline can be converted into an N-pentyl derivative for analysis by GC coupled with a mass-selective detector (GC-MS). nih.gov This technique offers high specificity and sensitivity, making it suitable as a reference method. nih.gov A specific GC method has been developed for the determination of ethylenediamine in aminophylline bulk drug and formulations. ingentaconnect.com This method utilizes a DB-624 capillary column and a flame ionization detector (FID), with methyl isobutyl ketone as an internal standard. ingentaconnect.com Such methods are vital for ensuring the correct stoichiometric ratio of theophylline to ethylenediamine in the final drug product.

Interactive Table 2: Gas Chromatography (GC) Method for Ethylenediamine in Aminophylline

ParameterCondition
Column DB-624 capillary column (30 m x 0.53 mm, 3.0 µm) ingentaconnect.com
Column Temperature Program 120°C for 7 min, then ramp to 250°C at 80°C/min, hold for 5 min ingentaconnect.com
Injector Temperature 180°C ingentaconnect.com
Detector Flame Ionization Detector (FID) ingentaconnect.com
Detector Temperature 250°C ingentaconnect.com
Internal Standard Methyl isobutyl ketone ingentaconnect.com
Linearity Range 0.1193 - 0.5964 mg/mL ingentaconnect.com
Correlation Coefficient (r) 0.9995 ingentaconnect.com

Capillary Electrophoresis (CE) provides an alternative high-resolution separation technique for the analysis of this compound's components. CE separates ions based on their electrophoretic mobility in an electric field applied across a narrow capillary. google.com This technique requires minimal sample volume and can offer rapid analysis times. osti.gov

Capillary Zone Electrophoresis (CZE), the simplest form of CE, has been successfully applied to separate and determine theophylline in various samples, including aminophylline tablets. researchgate.net A method using a borate (B1201080) buffer at pH 10.0 and a fused-silica capillary allowed for the separation of theophylline and other purine (B94841) bases within 14 minutes. researchgate.net Furthermore, a novel CE method with amperometric detection has been developed specifically for the fast determination of ethylenediamine (EDA) in aminophylline tablets. researchgate.net This method utilizes a field-amplified sample injection (FASI) technique to enhance sensitivity, achieving a very low limit of detection for EDA. researchgate.net The ability of CE to separate both the acidic theophylline and the basic ethylenediamine components underscores its versatility in the analysis of the this compound complex.

Gas Chromatography (GC) Coupled Techniques for Volatile Components

Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS) for Conformational Studies

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful method for studying protein structure, dynamics, and interactions in solution. acs.orgnih.gov It works by measuring the rate at which backbone amide hydrogens in a protein exchange with deuterium when the protein is placed in a deuterated solvent (heavy water, D₂O). thermofisher.com The rate of this exchange is dependent on the solvent accessibility of the amide hydrogens and their involvement in hydrogen bonding. Regions that are highly flexible or solvent-exposed will exchange quickly, while those that are buried within the protein core or part of a stable secondary structure (like an alpha-helix or beta-sheet) will exchange more slowly. nih.gov

While HDX-MS is predominantly used for proteins, its principles can be applied to study the conformational dynamics of large pigment-protein complexes, which are central to photosynthesis. frontiersin.orgosti.gov For instance, HDX-MS has been used to map the interaction sites between proteins in these complexes and to understand how light absorption induces conformational changes. nih.govfrontiersin.org In a typical experiment, the protein complex is analyzed in its dark state and then again after being exposed to light. By comparing the deuterium uptake patterns between the two states, researchers can pinpoint specific regions of the protein that change conformation upon light activation. frontiersin.orgresearchgate.net

Table 2: Illustrative HDX-MS Data for a Light-Activated Pigment-Protein Complex

Protein Region / PeptideDeuterium Uptake (Dark State)Deuterium Uptake (Light-Activated State)InterpretationReference(s)
Peptide 45-58 (N-Terminal Domain) LowLowStable, structured region in both states. researchgate.net
Peptide 121-135 (Linker Region) HighVery HighFlexible region that becomes more solvent-exposed upon activation. frontiersin.org
Peptide 250-263 (C-Terminal Domain) ModerateLowRegion becomes more structured or shielded from solvent upon activation, possibly at a protein-protein interface. nih.govresearchgate.net

This technique is invaluable because it provides dynamic structural information on large complexes in their near-native state, which can be difficult to obtain with static methods like X-ray crystallography alone. nih.gov

Mass Photometry for Molecular Mass Assessment

Mass photometry is a novel analytical technique that measures the mass of individual molecules in their native state in solution. refeyn.comrefeyn.com It works by detecting the light scattered by single molecules as they land on a glass surface. sepscience.com The amount of scattered light is directly proportional to the molecule's mass, allowing for the construction of a mass distribution histogram for the sample. isbg.frpasteur.fr

This technique is exceptionally well-suited for characterizing the composition and purity of complex biological assemblies, such as pigment-protein complexes. researchgate.netresearchgate.net A key advantage of mass photometry is its speed and low sample consumption, requiring only nanomolar concentrations of the sample. refeyn.com It can accurately determine the molecular mass of proteins and their complexes within a range of approximately 30 kDa to 5 MDa. refeyn.compasteur.fr

For chlorophyll-containing systems, mass photometry can be used to:

Assess Sample Homogeneity: Determine if a purified sample of a pigment-protein complex consists of a single species or a mixture of different oligomeric states.

Analyze Complex Assembly: Monitor the step-by-step assembly of subunits to form a larger functional complex.

Quantify Stoichiometry: Measure the mass of a complex to confirm how many protein subunits and pigment molecules are bound together.

Table 3: Mass Photometry Analysis of a Photosynthetic Complex

Species ObservedMeasured Mass (kDa)Relative Abundance (%)InterpretationReference(s)
Monomeric Subunit 55.215Unassembled protein subunits. refeyn.comnih.gov
Dimeric Complex 110.575The predominant, stable form of the complex. refeyn.comnih.gov
Trimeric Complex 165.98Minor population of higher-order oligomers. refeyn.comnih.gov
Aggregate >5002Small amount of non-specific aggregation. refeyn.comnih.gov

By providing a clear picture of the mass distribution within a sample, mass photometry serves as a powerful quality control tool and provides crucial insights into the structural integrity of macromolecular complexes. isbg.fr

Computational Chemistry and in Silico Modeling of Novophyllin

Quantum Mechanical Calculations on Molecular Structure

Quantum mechanical (QM) methods are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic properties and geometry.

Density Functional Theory (DFT) is a widely used QM method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost.

For Theophylline (B1681296) , DFT calculations have been extensively applied. Studies using the B3LYP hybrid functional with basis sets like 6-31G and 6-31G** have been performed to optimize its geometry and predict its electronic properties. imanagerpublications.com The total energies calculated for theophylline were -17438.43 eV (B3LYP/6-31G) and -17444.53 eV (B3LYP/6-31G**). imanagerpublications.com The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap for theophylline was calculated to be between 5.00 eV and 5.12 eV, depending on the basis set used. imanagerpublications.com

Molecular Electrostatic Potential (MEP) maps generated through DFT show the charge distribution and are useful for predicting sites of electrophilic and nucleophilic attack. For theophylline, these maps indicate negative electrostatic potential around the oxygen atoms, while positive potential is found near specific hydrogen atoms. imanagerpublications.com DFT has also been used to investigate the metabolic pathways of theophylline, specifically its N-demethylation by cytochrome P450 enzymes, identifying the kinetically favorable metabolic products. nih.gov Furthermore, solid-state DFT (ss-DFT) has been used to simulate the structures and vibrational spectra of theophylline's different polymorphic forms, helping to interpret experimental data from low-frequency Raman and terahertz spectroscopy. acs.org

For Phenobarbital (B1680315) , DFT has been employed to simulate its interaction with functional monomers in the design of molecularly imprinted polymers. researchgate.net These calculations help in selecting the optimal functional monomer by determining binding energies and identifying key interaction sites for creating selective sensors or separation materials. researchgate.net

Table 1: Selected DFT-Calculated Electronic Properties of Theophylline imanagerpublications.com
PropertyDFT/B3LYP/6-31GDFT/B3LYP/6-31G**
Total Energy (eV)-17438.43-17444.53
HOMO Energy (eV)-6.284-6.084
LUMO Energy (eV)-1.285-0.965
HOMO-LUMO Gap (eV)5.005.12
Ionization Energy (eV)6.2846.084
Electron Affinity (eV)1.2850.965

Ab initio methods are another class of QM calculations that are, in principle, derived directly from theoretical principles without the inclusion of experimental data.

For Phenobarbital , ab initio calculations at the Hartree-Fock (HF) level, along with DFT, have been used to study its conformational structures. cumhuriyet.edu.tr These studies determine the stable geometries corresponding to potential energy minima. cumhuriyet.edu.tr Research on several antiepileptic drugs, including phenobarbital, has used these methods to examine structure-activity relationships. researchgate.net By calculating properties like ionization energies and electron affinities, researchers have sought correlations with biological activity, finding, for instance, a strong correlation between electron affinity values and the median effective dose (logED50) in a chloroform (B151607) solvent model. cumhuriyet.edu.trresearchgate.net

Density Functional Theory (DFT) Applications in Electronic Structure Prediction

Molecular Dynamics Simulations of Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic processes such as ligand binding and conformational changes.

The interaction of a ligand (like theophylline or phenobarbital) with a biological target is a dynamic process. Theoretical models such as the "lock-and-key," "induced fit," and "conformational selection" models describe these binding events. nih.gov MD simulations can provide atomic-level detail to understand which mechanism is at play.

For Theophylline , all-atom MD simulations, including advanced methods like Ligand Gaussian accelerated Molecular Dynamics (LiGaMD), have been used to study its binding to an RNA aptamer. acs.orgnih.govnih.gov These simulations captured repetitive binding and dissociation events and revealed a "conformational selection" mechanism, where the RNA aptamer exists in an ensemble of conformations, and theophylline binds to a pre-existing compatible state. acs.orgnih.govnih.gov Such studies are crucial for structure-based drug design, especially for flexible targets like RNA. acs.org

For Phenobarbital , MD simulations have been used to investigate its binding to various proteins. One study explored the binding of a cyclopeptide to an anti-phenobarbital antibody, which in turn enhanced the antibody's affinity for phenobarbital through an allosteric mechanism. mdpi.com The simulations showed that the cyclopeptide induces global conformational shifts in the antibody that are transmitted from the Fc region to the Fab antigen-binding region. mdpi.com Another study used MD simulations to probe the interaction between phenobarbital and the tau protein, which is implicated in neurodegenerative diseases. nih.gov The results indicated that phenobarbital binds to a specific pocket on the tau protein, primarily through hydrogen bonds and van der Waals forces. nih.gov

MD simulations are also invaluable for studying how solvents affect a molecule's behavior and for mapping its conformational landscape.

The solvation of Theophylline has been investigated using constant chemical potential molecular dynamics (CμMD) to simulate its crystal growth in different solvents like water, isopropyl alcohol, and dimethylformamide. rsc.orgrsc.org These simulations showed that the solvent's polarity modulates the crystal habit by influencing the relative growth rates of different crystal facets, a process in which the desolvation of the crystal surface plays a major role. rsc.orgrsc.org

Phenobarbital is well-known for its polymorphism, meaning it can exist in multiple crystalline forms. nih.gov This phenomenon is closely tied to its conformational flexibility. nih.govresearchgate.net Computational studies have explored the low-energy crystal structures of phenobarbital, highlighting the presence of diverse hydrogen bonding motifs and multiple molecules in the asymmetric unit. nih.gov Unraveling the relationship between molecular conformation and crystal packing is a significant challenge for computational chemistry and crucial for the pharmaceutical industry, as different polymorphs can have different physical properties. nih.gov Molecular modeling has also been used to understand the stability and decomposition of phenobarbital derivatives in solution. nih.gov

Ligand-Protein Binding Dynamics (Theoretical Models)

Quantitative Structure-Activity Relationship (QSAR) Modeling (Focus on Theoretical Descriptors)

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models rely on molecular descriptors that quantify various aspects of a molecule's structure.

For Theophylline derivatives , several QSAR studies have been conducted to model their activity as, for example, inhibitors of the enzyme ALDH1A1. ajol.infoscispace.comajol.inforesearchgate.net These studies utilize a range of theoretical descriptors calculated from the molecular structure. The main categories of descriptors include:

Constitutional descriptors: Molecular Weight (MW). ajol.infoajol.info

Hydrophobicity descriptors: LogP (the logarithm of the octanol-water partition coefficient). ajol.infoajol.info

Quantum chemical descriptors: These are derived from quantum mechanical calculations and include the energy of the HOMO (EHOMO), the energy of the LUMO (ELUMO), the Dipole Moment (DM), and the total energy (HE). ajol.infoajol.info

Other physicochemical descriptors: Molar Refractivity (MR), Polarizability (Pol), Surface area (S), and Volume (V). ajol.infoajol.info

Statistical methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are then used to create the QSAR model, which can predict the activity of new, unsynthesized derivatives. ajol.infoscispace.com

Table 2: Theoretical Descriptors Used in QSAR Studies of Theophylline Derivatives ajol.infoajol.info
DescriptorSymbolDescription
LogPLogPA measure of hydrophobicity.
Molecular WeightMWThe mass of one mole of the substance.
PolarizabilityPolThe ability of the molecule's electron cloud to be distorted by an electric field.
Molar RefractivityMRA measure of the total polarizability of a mole of a substance.
Surface AreaSThe total surface area of the molecule.
VolumeVThe volume occupied by the molecule.
Total EnergyHEThe total electronic energy of the molecule.
Dipole MomentDMA measure of the separation of positive and negative charges in a molecule.
HOMO EnergyEHOMOEnergy of the Highest Occupied Molecular Orbital.
LUMO EnergyELUMOEnergy of the Lowest Unoccupied Molecular Orbital.

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Biotransformation and Metabolic Pathways of Novophyllin Excluding Human Physiological Outcomes

Phase III Biotransformation and Transporter Systems

ATP-Binding Cassette (ABC) Transporters

Theophylline (B1681296) has been shown to interact with members of the ABC transporter superfamily, which are crucial for the efflux of xenobiotics from cells.

Research has demonstrated that xanthines, including theophylline, can significantly down-regulate the expression of the ATP-binding cassette transporter G2 (ABCG2), also known as Breast Cancer Resistance Protein (BCRP). fda.govnih.gov This effect is dose- and time-dependent and occurs through the induction of the transporter's internalization and subsequent degradation in lysosomes. fda.govnih.gov Theophylline has been identified as a potent down-regulator of ABCG2. aacrjournals.org This down-regulation can lead to an increased intracellular concentration of other drugs that are substrates of ABCG2, potentially reversing multidrug resistance in cancer cells. fda.govnih.govnih.govnih.govaacrjournals.org

The interaction of theophylline with P-glycoprotein (P-gp, or ABCB1), another prominent ABC transporter, has also been investigated. One study examining the reversal of vincristine (B1662923) resistance mediated by P-glycoprotein in mouse leukemic cells found that theophylline did not overcome this resistance, suggesting it is not a significant inhibitor of P-gp. acs.org However, other research has explored the use of ion-pairing with spermine (B22157) to potentially target theophylline delivery, with molecular docking studies suggesting an interaction with P-gp binding sites. medicationsandnutrition.com Rifampicin, a known inducer of P-glycoprotein, can affect the disposition of various drugs, and while it also induces the metabolism of theophylline, the direct clinical impact on theophylline transport via P-gp induction is intertwined with its metabolic effects. unil.ch

Table 1: Theophylline Interaction with ABC Transporters

Transporter Gene Interaction Type Observed Effect Reference(s)
ABCG2 (BCRP) ABCG2 Down-regulation Decreased protein expression, increased intracellular retention of ABCG2 substrates. fda.govnih.govaacrjournals.orgnih.govnih.govaacrjournals.org

Solute Carrier (SLC) Transporters

The Solute Carrier (SLC) superfamily of transporters is primarily involved in the uptake of compounds into cells. Several SLC transporters have been implicated in the transport of theophylline.

The human organic anion transporter 2 (hOAT2), a member of the SLC22A7 gene family, has been identified as a transporter for theophylline. solvobiotech.comnih.gov Studies using Xenopus oocyte expression systems have shown that hOAT2 mediates the transport of theophylline with an apparent Michaelis-Menten constant (Km) of 12.6 μM. nih.gov This transporter is expressed in the liver and may play a role in the hepatic uptake of theophylline. solvobiotech.comnih.gov The co-administration of erythromycin, another hOAT2 substrate, can inhibit theophylline transport, suggesting a potential for drug-drug interactions at the transporter level. nih.gov

There is also evidence suggesting interactions with other organic anion transporters. For instance, the metabolites of caffeine (B1668208), a closely related xanthine (B1682287), have been shown to interact with human organic anion transporter 1 (OAT1; SLC22A6). jst.go.jp While direct transport of theophylline by OAT1 and OAT3 (SLC22A8) is less clearly defined, these transporters are known to handle a wide range of organic anions and could potentially be involved in the renal secretion of theophylline or its metabolites. jst.go.jpbibliotekanauki.plwjgnet.com

The potential for theophylline to be a substrate for organic cation transporters (OCTs) has also been considered, though the evidence is less direct. acs.orgmdpi.com Some studies on passively permeable compounds have used theophylline as a reference, indicating its ability to cross membranes, a prerequisite for transporter-mediated uptake. nih.gov

Table 2: Theophylline Interaction with SLC Transporters

Transporter Gene Interaction Type Location Reference(s)
OAT2 SLC22A7 Substrate Liver, Kidney solvobiotech.comnih.gov
OAT1 SLC22A6 Potential Interaction Kidney jst.go.jpbibliotekanauki.plresearchgate.net
OAT3 SLC22A8 Potential Interaction Kidney, Liver bibliotekanauki.plwjgnet.comresearchgate.net

Enzymatic Mechanisms Governing Novophyllin Biotransformation

The biotransformation of theophylline is predominantly a hepatic process, governed by a series of enzymatic reactions that modify its structure and facilitate its excretion.

Characterization of Metabolizing Enzymes

The metabolism of theophylline is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes. The main pathways are N-demethylation and 8-hydroxylation. drugbank.com

Cytochrome P450 1A2 (CYP1A2) is the principal enzyme responsible for the metabolism of theophylline at therapeutic concentrations. nih.govnih.govscite.aiuni-regensburg.de It catalyzes both the N-demethylation of theophylline to 1-methylxanthine (B19228) and 3-methylxanthine (B41622), and its 8-hydroxylation to 1,3-dimethyluric acid. drugbank.comscite.ai

Cytochrome P450 2E1 (CYP2E1) plays a minor role, primarily contributing to the 8-hydroxylation of theophylline, especially at higher concentrations. aacrjournals.orgscite.ai

Cytochrome P450 3A4 (CYP3A4) is thought to have a very minor role in the N-demethylation of theophylline. mdpi.com

Xanthine Oxidase (XO) is involved in the further metabolism of theophylline metabolites. Specifically, it oxidizes 1-methylxanthine (a product of CYP1A2) to 1-methyluric acid. drugbank.commdpi.com

The biotransformation results in several key metabolites, including 1-methylxanthine, 3-methylxanthine, and 1,3-dimethyluric acid. drugbank.com

Enzyme Induction and Inhibition Effects

The activity of the enzymes metabolizing theophylline can be significantly altered by various substances, leading to changes in theophylline clearance.

Enzyme Induction: Inducers of CYP1A2 can increase the rate of theophylline metabolism, leading to lower plasma concentrations. A prominent example is tobacco smoke, where polycyclic aromatic hydrocarbons induce CYP1A2 activity. researchgate.netnih.govmdpi.com Other inducers include certain drugs like carbamazepine (B1668303) and rifampicin. nih.govnih.gov

Enzyme Inhibition: Inhibitors of CYP1A2 can decrease the rate of theophylline metabolism, resulting in higher plasma concentrations. Several drugs are known to inhibit this enzyme, including fluoroquinolone antibiotics (e.g., ciprofloxacin), macrolide antibiotics (e.g., erythromycin), and cimetidine. nih.govnih.govmdpi.comjmb.or.kr Theophylline itself can act as a competitive inhibitor of CYP1A2, as demonstrated by its effect on caffeine metabolism. wjgnet.com

Table 3: Factors Affecting Theophylline Metabolism

Factor Effect on Theophylline Metabolism Primary Enzyme(s) Affected Reference(s)
Tobacco Smoking Induction CYP1A2 researchgate.netnih.govmdpi.com
Carbamazepine Induction CYP1A2 nih.gov
Rifampicin Induction CYP1A2, CYP3A4 nih.govnih.gov
Ciprofloxacin Inhibition CYP1A2 nih.govmdpi.com
Erythromycin Inhibition CYP1A2, CYP3A4 nih.govjmb.or.kr
Cimetidine Inhibition CYP1A2 nih.govjmb.or.kr
Fluvoxamine Inhibition CYP1A2 jmb.or.kr

Microbial Biotransformation of this compound in Research Models

The biotransformation of theophylline is not limited to mammalian systems; various microorganisms are capable of metabolizing this compound. This has been a subject of research for applications in bioremediation and the synthesis of valuable methylxanthines.

Fungal Biotransformation: Several fungal species, particularly from the genus Aspergillus, have been shown to degrade theophylline. Aspergillus tamarii and Aspergillus ustus can metabolize theophylline through both N-demethylation and oxidation. nih.govd-nb.info The primary degradation pathway involves demethylation to 3-methylxanthine, which can be further metabolized to xanthine and then to uric acid. nih.govd-nb.info Another identified metabolite is 1,3-dimethyluric acid, the product of oxidation. d-nb.info Studies have also explored the biotransformation of caffeine (a precursor to theophylline in some pathways) by fungi like Aspergillus sydowii and Penicillium mangini, which can produce theophylline as an intermediate. nih.gov The yeast Rhodotorula sp. has also been identified as capable of converting caffeine into theophylline and paraxanthine.

Bacterial Biotransformation: Bacteria, such as Pseudomonas putida, have demonstrated distinct pathways for theophylline metabolism. P. putida CBB5 can N-demethylate theophylline to 1-methylxanthine and 3-methylxanthine, which are subsequently converted to xanthine. nih.govuiowa.edu This bacterium coexpresses separate pathways for the metabolism of theophylline and caffeine. nih.gov The enzymes responsible for these demethylation steps have been identified as Rieske non-heme iron oxygenases. uiowa.edu In Pseudomonas putida CT25, both demethylation and C-8 oxidation pathways are involved in theophylline degradation. jmb.or.kr

Table 4: Microbial Biotransformation of Theophylline

Microorganism Type Key Metabolic Pathway(s) Major Metabolite(s) Reference(s)
Aspergillus ustus Fungus N-demethylation, Oxidation 3-Methylxanthine, Xanthine, 1,3-Dimethyluric acid nih.govd-nb.info
Aspergillus tamarii Fungus N-demethylation, Oxidation 3-Methylxanthine, Xanthine, 1,3-Dimethyluric acid nih.govd-nb.info
Aspergillus sydowii Fungus Converts caffeine to theophylline Theophylline nih.gov
Rhodotorula sp. Yeast Converts caffeine to theophylline and paraxanthine Theophylline, Paraxanthine

Xenobiotic Metabolism Principles Applied to this compound

The biotransformation of theophylline serves as a classic example of xenobiotic metabolism, which generally involves two phases of enzymatic reactions to convert lipophilic compounds into more water-soluble derivatives for easier excretion.

Phase I Metabolism: This phase involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis. The metabolism of theophylline is a prime example of Phase I reactions. The N-demethylation and 8-hydroxylation reactions catalyzed by cytochrome P450 enzymes (CYP1A2, CYP2E1, CYP3A4) introduce more polar hydroxyl and amine groups, making the molecule more water-soluble than the parent compound. drugbank.com These initial modifications prepare the molecule for subsequent metabolic steps.

Phase II Metabolism: Phase II reactions involve the conjugation of the modified compound with endogenous molecules, such as glucuronic acid, sulfate, or glutathione, to further increase water solubility and facilitate excretion. While the primary metabolites of theophylline (1-methylxanthine, 3-methylxanthine, and 1,3-dimethyluric acid) are more polar and can be excreted, further conjugation reactions can occur. For instance, the hydroxylated metabolite, 1,3-dimethyluric acid, can potentially undergo glucuronidation, although this is not the predominant pathway for theophylline elimination. The major route of elimination is via the excretion of the Phase I metabolites in the urine. nih.gov

The entire process, from transport across cell membranes by ABC and SLC transporters to the sequential enzymatic modifications by Phase I and other enzymes like xanthine oxidase, illustrates the coordinated system that biological organisms use to process and eliminate foreign compounds like theophylline.

Derivatization Strategies for Novophyllin and Its Components in Analytical Research

Enhancement of Detectability in Chromatography

Derivatization can significantly improve the sensitivity of detection, particularly for techniques like High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), by introducing a fluorophore into the analyte's structure.

Pre-Column Derivatization Techniques (e.g., for HPLC-FLD)

Pre-column derivatization involves chemically modifying the analytes before their introduction into the chromatographic system. This approach is widely used for compounds lacking a native chromophore or fluorophore.

For ethylenediamine (B42938) , which does not possess native fluorescence, pre-column derivatization is essential for sensitive detection by HPLC-FLD. A common and effective method involves reaction with o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, such as 2-mercaptoethanol (B42355) (ME), to form a highly fluorescent isoindole derivative. nih.govtandfonline.com This reaction is rapid and produces a stable derivative suitable for chromatographic analysis. Another reagent used for derivatizing primary amines like ethylenediamine is 9-fluorenylmethyl chloroformate (FMOC), which also yields a fluorescent adduct detectable at low concentrations. nih.gov

Theophylline (B1681296) , on the other hand, possesses a UV chromophore, allowing for its detection by HPLC-UV. uobasrah.edu.iq However, its native fluorescence is generally low, making direct HPLC-FLD analysis less sensitive. nih.gov While less common, derivatization could theoretically be employed to enhance its fluorescence signal. For instance, reagents that react with the acidic proton at the N7 position could potentially introduce a fluorescent tag. However, for routine analysis, HPLC-UV is often sufficient and avoids the complexities of a derivatization step. nih.gov

AnalyteDerivatizing ReagentDetection PrincipleKey Findings
Ethylenediamineo-Phthalaldehyde (OPA) / 2-Mercaptoethanol (ME)Formation of a fluorescent isoindole derivative. nih.govtandfonline.comEnables sensitive and rapid determination in various matrices, with detection limits in the low mg/L range. researchgate.net
Ethylenediamine9-Fluorenylmethyl chloroformate (FMOC)Formation of a stable, fluorescent FMOC-adduct. nih.govAllows for trace-level detection with a detection limit of 0.01 µM. nih.gov
Theophylline(Theoretical)Introduction of a fluorophore.HPLC-UV is typically sufficient; derivatization for fluorescence is not standard practice but could improve sensitivity if required. nih.gov

Post-Column Derivatization Approaches

In post-column derivatization, the analyte is separated in its native form and then mixed with a reagent before entering the detector. This technique avoids the potential for multiple derivative peaks and can be more easily automated. researchgate.net

For ethylenediamine , a post-column reaction with OPA could be implemented. After the separation of ethylenediamine from other sample components on the HPLC column, it would be mixed with the OPA/thiol reagent stream in a reaction coil before reaching the fluorescence detector. nih.gov This approach ensures that only the target analyte is derivatized, simplifying the resulting chromatogram.

For theophylline , post-column derivatization is not a common strategy, as direct UV detection is typically adequate. However, if enhanced selectivity were needed in a complex matrix, a post-column reaction targeting the xanthine (B1682287) structure could theoretically be developed.

Table 1: Comparison of Pre-Column and Post-Column Derivatization

FeaturePre-Column DerivatizationPost-Column Derivatization
Advantages Greater flexibility in reaction conditions (time, temperature). Excess reagent can be removed before injection.Automation is simpler. No interference from reagent peaks. Suitable for less stable derivatives. researchgate.net
Disadvantages Possibility of multiple derivative products. Derivatives must be stable throughout chromatography.Requires extra hardware (pump, reactor). Potential for peak broadening due to increased dead volume. researchgate.net
Application to Ethylenediamine Widely used with OPA and FMOC for high sensitivity. nih.govnih.govFeasible with reagents like OPA for automated systems. nih.gov

Modification for Improved Chromatographic Behavior

Derivatization is not only for enhancing detectability but also for improving the way an analyte behaves during the chromatographic process itself. This can lead to better peak shapes, reduced analysis times, and more reproducible results.

Volatility Enhancement for Gas Chromatography

Gas chromatography (GC) requires analytes to be volatile and thermally stable. Many pharmaceutical compounds, including the components of Novophyllin, are not suitable for direct GC analysis due to their polarity and low volatility. jfda-online.com

Theophylline contains a polar N-H group and is not sufficiently volatile for direct GC analysis. To overcome this, derivatization is necessary. Alkylation is a common strategy, where the active hydrogen is replaced with an alkyl group. For example, derivatization with N,N-dimethylformamide dimethyl acetal (B89532) or with an alkylating reagent like n-Butyl-8 has been successfully used to create more volatile derivatives. nih.gov Silylation, another common technique, involves reacting theophylline with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a more volatile trimethylsilyl (B98337) (TMS) derivative. ojp.gov

Ethylenediamine is also too polar for direct GC analysis. Derivatization is required to reduce its polarity and increase its volatility. A successful approach involves reacting ethylenediamine with phthalaldehyde to form (1z,5z)-3,4-dihydrobenzo[f] mtc-usa.comtandfonline.comdiazocine, a more volatile compound suitable for GC-MS analysis. researchgate.netnih.gov Another method uses benzaldehyde (B42025) as the derivatizing agent. researchgate.net

Table 2: GC Derivatization Reagents for Theophylline and Ethylenediamine

AnalyteDerivatization TechniqueReagent ExamplePurpose
TheophyllineAlkylationn-Butyl-8Increases volatility and thermal stability. nih.gov
TheophyllineSilylationBSTFAForms a volatile TMS derivative. ojp.gov
EthylenediamineAldehyde CondensationPhthalaldehydeForms a stable, volatile diazocine derivative. researchgate.netnih.gov
EthylenediamineAldehyde CondensationBenzaldehydeIncreases volatility for GC analysis. researchgate.net

Reduction of Analyte Adsorption

Analyte adsorption to active sites within the chromatographic system, such as residual silanols on the column packing or metal surfaces in the instrument, can lead to poor peak shape and analyte loss.

For theophylline , peak tailing can be an issue due to interactions with residual silanols on silica-based reversed-phase columns. capes.gov.br While derivatization can mitigate this by capping the polar functional groups, another approach is to optimize the mobile phase, for instance by adjusting the pH to suppress the ionization of silanol (B1196071) groups. ijlpr.com The use of modern, highly end-capped columns or hybrid silica (B1680970) technologies can also significantly reduce these secondary interactions. lcms.cz

Ethylenediamine is particularly problematic due to its ability to chelate with metal ions. mtc-usa.com This interaction with trace metals in the HPLC system (from frits, tubing, or even the column packing itself) can cause severe peak tailing or complete loss of the analyte. A common strategy to counteract this, without derivatization, is the addition of a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase. The EDTA preferentially binds to the metal sites, preventing the ethylenediamine from interacting with them. mtc-usa.com

Improvement of Peak Shape and Detector Response

Poor peak shape, often seen as tailing or fronting, can compromise resolution and the accuracy of quantification. Derivatization can improve peak symmetry by masking the polar functional groups responsible for undesirable interactions.

For theophylline , derivatization prior to GC analysis not only increases volatility but also prevents interactions with active sites in the GC system, resulting in sharper, more symmetrical peaks. oup.com In HPLC, while derivatization is not standard, the use of optimized mobile phases (e.g., adjusting pH or using additives like triethylamine) and advanced column chemistries can lead to significant improvements in peak shape. uobasrah.edu.iqijlpr.comacs.org

For ethylenediamine , derivatization is a powerful tool for improving peak shape in both GC and HPLC. In GC, converting it to a less polar derivative minimizes interactions with the stationary phase. researchgate.netnih.gov In HPLC, derivatization with reagents like OPA not only adds a fluorophore but also creates a bulkier, less polar molecule that is less susceptible to the strong interactions that cause peak tailing. nih.gov Additionally, using organic modifiers in the mobile phase for ion-exchange chromatography has been shown to improve the peak shape for amines. dongmyung.co.kr

Table 3: Strategies for Improving Chromatographic Behavior

AnalyteIssueDerivatization StrategyNon-Derivatization Strategy
TheophyllinePeak tailing in HPLCNot standard; focus is on GCMobile phase pH optimization, use of highly end-capped or hybrid columns. ijlpr.comlcms.cz
TheophyllineLow volatility/adsorption in GCAlkylation or silylation to cap polar N-H group. nih.govojp.govUse of specialized stationary phases designed for underivatized analysis. nih.gov
EthylenediaminePeak tailing due to metal chelation in HPLCDerivatization to form a less interactive adduct. nih.govAddition of EDTA to the mobile phase to passivate metal surfaces. mtc-usa.com
EthylenediamineHigh polarity/adsorption in GCCondensation with aldehydes to form a less polar derivative. researchgate.netnih.govNot applicable; derivatization is generally required.

Common Derivatization Reagents and Reaction Mechanisms

The complex structure of chlorophylls (B1240455), which includes a porphyrin ring, a long phytol (B49457) tail, and various functional groups, necessitates derivatization to analyze them and their degradation products effectively. he.com.brnih.gov Common strategies target the active hydrogen atoms in hydroxyl (–OH), carboxyl (–COOH), and amine (–NH) groups. nih.gov

Alkylation (e.g., Esterification)

Alkylation involves the introduction of an alkyl group into a molecule. Esterification is a specific type of alkylation that converts carboxylic acids into esters. masterorganicchemistry.comchemguide.co.uk This is particularly relevant for analyzing chlorophyll (B73375) derivatives that contain free carboxylic acid groups, such as chlorophyllides and pheophorbides. he.com.brmdpi.com

Reagent: The Fischer esterification is a classic method that uses an alcohol (like methanol (B129727) or ethanol) in the presence of a strong acid catalyst (e.g., sulfuric acid, HCl). masterorganicchemistry.comchemguide.co.ukchemrevise.org

Reaction Mechanism: The reaction involves the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which makes the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a water molecule is eliminated, and the ester is formed. masterorganicchemistry.com This is a reversible reaction, and often an excess of the alcohol is used to drive the equilibrium towards the product side. chemguide.co.uk

R-COOH + R'-OH ⇌ (H⁺ catalyst) R-COOR' + H₂O

This method is crucial for the analysis of chlorophyllides, which are chlorophyll molecules that have lost their phytol tail, leaving a free carboxylic acid group at the C17 position. mdpi.comwepal.nl Esterification of this group makes the molecule more volatile and suitable for GC analysis.

Acylation

Acylation is the process of introducing an acyl group (R-C=O) into a compound. researchgate.netsioc-journal.cn This is typically done to derivatize hydroxyl and amino groups.

Reagents: Acylating agents include acid anhydrides (e.g., acetic anhydride) or acyl chlorides. ccspublishing.org.cn

Reaction Mechanism: In the presence of a base catalyst, the hydroxyl or amino group acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acylating agent. This results in the formation of an ester or an amide, respectively, with the elimination of a leaving group (e.g., a carboxylate ion or a chloride ion). For example, the hydroxyl group of phytol can be acylated with acetic anhydride (B1165640) to form an acetate (B1210297) ester.

R-OH + (CH₃CO)₂O → R-OCOCH₃ + CH₃COOH

While less common than silylation for GC-MS analysis of chlorophyll derivatives, acylation can be used to modify the properties of these molecules for specific analytical purposes or for synthesis of new derivatives. researchgate.netsioc-journal.cnsioc-journal.cn

Optimization of Derivatization Reactions (e.g., Temperature, Time, Reagent Concentration)

To ensure complete and reproducible derivatization for quantitative analysis, the reaction conditions must be carefully optimized. The key parameters to consider are temperature, reaction time, and reagent concentration. researchgate.net

Temperature: The reaction temperature significantly affects the rate of derivatization. Higher temperatures can speed up the reaction but may also lead to the degradation of thermally sensitive analytes or the hydrolysis of the derivatizing reagent. For silylation with BSTFA, reactions are often carried out at elevated temperatures (e.g., 60-70 °C) to ensure completion. nih.gov Optimization studies have shown that for certain analytes, increasing the temperature up to a certain point enhances the derivatization efficiency, after which no further improvement is observed. For example, in one study, 60 °C was found to be the optimal temperature.

Time: The reaction time must be sufficient to allow the derivatization to go to completion. Incomplete reactions will lead to inaccurate quantification. The optimal time can vary from a few seconds to several hours depending on the analyte, the reagent, and the temperature. nih.gov For instance, silylation with BSTFA in acetone (B3395972) can be quantitative within 15 seconds at room temperature for some phenols, while it might take over an hour in other solvents. nih.gov Studies often investigate a range of reaction times to find the point at which the product yield plateaus. analis.com.my

Reagent Concentration: An excess of the derivatizing reagent is typically used to drive the reaction to completion. sigmaaldrich.com A molar ratio of at least 2:1 of silylating reagent to active hydrogen is often recommended. sigmaaldrich.com However, a very large excess can sometimes interfere with the analysis. Therefore, the concentration of the reagent should be optimized to be sufficient for a complete reaction without causing analytical issues.

The stability of the formed derivatives is also a critical factor. Some derivatives can be sensitive to moisture and may degrade over time. nih.govmdpi.com Therefore, after derivatization, it is often necessary to analyze the samples within a certain timeframe or store them under specific conditions (e.g., at low temperatures) to ensure the integrity of the results. nih.gov

Interactive Data Table: Optimization of Derivatization Conditions This table provides example parameters that are typically optimized in a derivatization protocol. The values are illustrative and would need to be determined experimentally for a specific analysis of chlorophyll derivatives.

ParameterTypical Range InvestigatedOptimal Condition (Example)Rationale/Considerations
Temperature (°C)Room Temp - 10070Balances reaction rate with analyte stability. Higher temperatures can accelerate the reaction but may also cause degradation. sphinxsai.com
Time (min)15 - 12060Ensures the reaction proceeds to completion for accurate quantification. analis.com.my
Reagent:Analyte Ratio (molar)2:1 - 100:110:1A sufficient excess of reagent drives the reaction forward. sigmaaldrich.com

Comparative Studies and Analogues of Novophyllin Molecular and Mechanistic Focus

Theophylline (B1681296) vs. Novophyllin: Mechanistic Differentiations

From a mechanistic standpoint, the pharmacological actions of this compound are primarily attributed to the theophylline molecule. drugbank.com Once administered, this compound dissociates, releasing free theophylline, which is responsible for the subsequent physiological effects. drugbank.com Theophylline's primary mechanisms of action include the non-selective inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3 and PDE4, and the antagonism of adenosine (B11128) receptors. nih.govamegroups.org Inhibition of PDE leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn mediates smooth muscle relaxation. pfizer.comamegroups.org By blocking adenosine receptors, theophylline can prevent the bronchoconstrictive effects of adenosine. drugbank.com

While the direct pharmacological activity of this compound is that of theophylline, the presence of ethylenediamine (B42938) is not entirely inert from a chemical and molecular perspective. The primary mechanistic differentiation lies in the improved aqueous solubility of this compound compared to theophylline. wikipedia.orgclinicalpub.com This enhanced solubility can influence the formulation and administration of the compound. However, once in the body, the primary molecular interactions with cellular targets are governed by the theophylline component. There is little evidence to suggest that the ethylenediamine component directly participates in the primary pharmacological mechanisms of PDE inhibition or adenosine receptor antagonism.

Role of Ethylenediamine Component in this compound's Chemical Behavior

The inclusion of ethylenediamine in the structure of this compound is crucial for its chemical behavior, primarily by significantly enhancing its solubility in water. wikipedia.orgclinicalpub.com Theophylline itself has poor water solubility, which can limit its formulation and administration. Ethylenediamine, being a diamine, readily forms a salt with the acidic theophylline molecule, creating the more soluble aminophylline (B1665990) complex. wikipedia.orgnih.gov

Beyond solubility, the ethylenediamine component can influence the stability and crystal structure of the compound. This compound is known to be alkaline in solution. wikipedia.org However, it is also susceptible to degradation. Upon exposure to air, this compound can gradually lose ethylenediamine and absorb carbon dioxide, leading to the liberation of free theophylline. who.intechemi.com This highlights the dynamic nature of the theophylline-ethylenediamine interaction.

Structure-Activity Relationships of Methylxanthine Analogues (Excluding Therapeutic Efficacy)

The biological activity of methylxanthines is closely tied to their molecular structure. The xanthine (B1682287) core, a fused ring system of pyrimidinedione and imidazole (B134444), is the common feature among these compounds. acs.org The number and position of methyl group substitutions on this core are critical determinants of their molecular interactions and, consequently, their activity.

Studies on structure-activity relationships (SAR) of methylxanthines have revealed several key insights. The presence of methyl groups at the N1 and N3 positions of the xanthine ring is a significant factor in their ability to inhibit phosphodiesterases. acs.org Theophylline (1,3-dimethylxanthine) and caffeine (B1668208) (1,3,7-trimethylxanthine) are both effective in this regard.

Regarding adenosine receptor antagonism, the 1-methyl group has been identified as being pivotal for inhibitory effects at the receptor level. nih.gov Theophylline and caffeine are potent adenosine receptor antagonists. nih.gov In contrast, theobromine (B1682246) (3,7-dimethylxanthine), which lacks the 1-methyl group, exhibits significantly lower affinity for adenosine receptors. nih.gov

Comparative Analysis of Molecular Interactions across Related Compounds

The molecular interactions of methylxanthines, both in the solid state and with biological targets, are diverse and dependent on their specific structures. A comparative analysis of this compound (as a source of theophylline), theophylline, caffeine, and theobromine reveals these differences.

Interactive Table: Comparative Molecular Properties of Methylxanthines

CompoundMolecular FormulaMolar Mass ( g/mol )Key Structural FeaturesPrimary Intermolecular Interactions
Theophylline C₇H₈N₄O₂180.161,3-dimethylxanthineHydrogen bonding, π-π stacking
Caffeine C₈H₁₀N₄O₂194.191,3,7-trimethylxanthineπ-π stacking, weak hydrogen bonds
Theobromine C₇H₈N₄O₂180.163,7-dimethylxanthineStrong hydrogen bonding
This compound (Aminophylline) C₁₆H₂₄N₁₀O₄420.432:1 complex of theophylline and ethylenediamineIonic interactions, hydrogen bonding

In the solid state, the crystal packing of these molecules is dictated by their ability to form different types of non-covalent bonds. Theophylline can act as both a hydrogen bond donor and acceptor, leading to the formation of hydrogen-bonded networks. rsc.org Caffeine, with an additional methyl group at the N7 position, has a reduced capacity for hydrogen bonding and tends to form structures dominated by π-π stacking interactions between the purine (B94841) rings. acs.org Theobromine, with a hydrogen atom at the N1 position, readily forms strong hydrogen bonds. acs.org

The presence of the ethylenediamine in this compound introduces ionic interactions as a primary force holding the complex together. This is a key difference in its molecular interactions compared to theophylline alone in its solid state. However, in a biological environment where the complex dissociates, the molecular interactions of the resulting theophylline are what drive its pharmacological effects.

Emerging Research Frontiers and Methodological Innovations in Novophyllin Studies

Integration of Multi-Omics Data in Compound Characterization

The characterization of chlorophyllin's biological interactions is increasingly reliant on multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of a compound's effect on a biological system. oup.comnih.gov This holistic view is crucial for understanding the multifaceted activities of compounds like copper chlorophyllin.

In plant science, for instance, multi-omics is being used to elucidate how copper chlorophyllin (Cu-chl) helps plants mitigate stress. Studies on Arabidopsis thaliana under salinity stress have employed RNA-Seq (a transcriptomics technique) to understand the genetic pathways modulated by Cu-chl treatment. nih.gov This research revealed that Cu-chl application leads to the upregulation of genes involved in detoxifying reactive oxygen species (ROS) and other stress-protection mechanisms. researchgate.netnih.gov

A key advantage of the multi-omics approach is its ability to identify specific molecular markers associated with a compound's action. oup.com For example, under various stress conditions, the analysis of differentially expressed genes (DEGs) and differentially accumulated metabolites (DAMs) in organisms treated with chlorophyllin derivatives can pinpoint the metabolic pathways being influenced, such as porphyrin and chlorophyll (B73375) metabolism, carbon fixation, and retrograde signaling. oup.com This integrated data allows researchers to move beyond single data points and understand the complex regulatory networks at play.

Table 1: Examples of Multi-Omics Applications in Chlorophyllin-Related Research

Omics Level Technique/Platform Organism/System Research Focus Key Findings Citation
Transcriptomics RNA-Seq Arabidopsis thaliana Salinity stress mitigation Upregulation of ROS detoxifying genes and stress protection pathways by Copper Chlorophyllin. nih.gov
Multi-Omics Transcriptomics, Metabolomics, Ionomics Tomato (Solanum lycopersicum) Abiotic stress response Identified down-regulation of porphyrin and chlorophyll metabolism under stress. oup.com

| Multi-Omics | Transcriptomics, Proteomics, Metabolomics | Vicia cracca | Chronic radiation exposure | Revealed significant alterations in photosynthesis, carbon metabolism, and nitrogen reallocation. | nih.gov |

Novel Spectroscopic Techniques for Real-Time Monitoring of Molecular Processes

Spectroscopy remains a cornerstone of chemical analysis, and novel techniques are enabling real-time monitoring of the dynamic processes involving chlorophyllin and related porphyrin compounds. thermofisher.comwepal.nl These methods provide critical data on molecular structure, concentration, and environmental interactions.

UV-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used for the quantitative analysis of chlorophyll and its derivatives. thermofisher.com It is employed to determine the concentration of chlorophylls (B1240455) a and b by measuring absorbance at specific wavelengths (e.g., 665 nm and 645 nm), which is crucial for quality control in various industries. thermofisher.comanalytik-jena.de The method is valued for its simplicity and non-destructive nature. thermofisher.com

More advanced, high-resolution spectroscopic methods like differential fluorescence line-narrowing and selective fluorescence excitation spectroscopy are now being used to study chlorophyll derivatives. kirj.ee These techniques can resolve individual vibrational transitions, offering a much more detailed view of the molecule's electronic structure and how it is affected by its environment. kirj.ee Such detailed analyses are critical for understanding phenomena like absorption-emission asymmetry, where the energy of emitted light differs from the absorbed light, a key aspect of the function of chlorophylls in photosynthesis. kirj.ee

Table 2: Spectroscopic Methods in Chlorophyllin Analysis

Spectroscopic Technique Application Information Gained Citation
UV-Vis Absorption Spectroscopy Quantification in solutions Concentration of chlorophylls a & b, detection of degradation products (pheophytins). thermofisher.comanalytik-jena.de
Monochromatic Spectrophotometry Analysis in presence of degradation products Corrects for the presence of pheopigments by measuring absorbance before and after acidification. wepal.nl

| High-Resolution Fluorescence Spectroscopy | Fundamental research on electronic properties | Resolves individual vibrational transitions, reveals effects of the molecular environment. | kirj.ee |

High-Throughput Screening Methodologies for Chemical Compound Libraries (Excluding Drug Discovery)

High-throughput screening (HCS) is a powerful methodology for rapidly evaluating large libraries of chemical compounds for specific activities. While widely used in drug discovery, HCS is also being applied in materials science and biocatalysis to screen porphyrin-based compounds, the parent class of chlorophyllins, for other applications. plos.org

For instance, HCS can be used to screen libraries of porphyrin-like compounds for their ability to capture carbon dioxide. arxiv.orgresearchgate.net Using computational, first-principles thermodynamics, researchers can screen thousands of potential structures, such as metal-porphyrin-like graphenes, to identify candidates with high selectivity and reversible binding for CO2 capture from flue gases. arxiv.orgresearchgate.net This approach significantly accelerates the discovery of new materials for environmental applications.

In the context of biocatalysis, HCS is essential for identifying and engineering enzymes that can produce valuable porphyrin compounds. nih.gov Genome-wide screening techniques, like CRISPRi-based screening, can identify genetic targets that, when modified, enhance the production of specific porphyrins in microbial cell factories. nih.gov This has led to high-yield bioproduction of compounds like coproporphyrin III, a precursor to other valuable metalloporphyrins. nih.gov The inherent fluorescence of many porphyrin derivatives is a significant advantage in HCS, as it allows for direct monitoring of compound uptake and localization within cells without the need for external staining. plos.org

Sustainable Chemistry Principles in Novophyllin Synthesis and Application Research

The principles of green and sustainable chemistry are increasingly influencing the synthesis and application of chlorophyll derivatives. This involves using renewable starting materials, reducing waste, and designing more environmentally benign processes. sioc-journal.cnsioc-journal.cn

Chlorophyll itself is an abundant and renewable raw material, making it an ideal starting point for green synthesis. scielo.br Research is focused on modifying chlorophyll-a, extracted from natural sources, to create novel derivatives with specific functionalities. sioc-journal.cnworldscientific.com These chemical modifications are often designed to be efficient, using methods like electrophilic substitution and cycloadduction to build complex structures. sioc-journal.cnsioc-journal.cn

The development of green synthetic routes is a key area of research. This includes the use of deep eutectic solvents, which are biodegradable and have low toxicity, as alternatives to conventional volatile organic solvents. sioc-journal.cn Furthermore, research into the biocatalytic production of porphyrin precursors using engineered microorganisms represents a significant step towards sustainable manufacturing, reducing reliance on traditional chemical synthesis and enabling production at scale in bioreactors. nih.gov

Q & A

Q. What are the standard experimental protocols for assessing Novophyllin's pharmacokinetic properties in preclinical models?

Methodological Answer: Pharmacokinetic studies should follow validated protocols, including:

  • Dose Administration : Use physiologically relevant doses based on prior toxicity screenings (e.g., LD50 values).
  • Sampling Intervals : Collect plasma/tissue samples at 0, 1, 3, 6, 12, and 24 hours post-administration to capture absorption, distribution, and elimination phases.
  • Analytical Methods : Employ HPLC or LC-MS/MS for quantification, validated for specificity, accuracy (≥80% recovery), and precision (CV ≤15%) .
  • Data Normalization : Adjust for inter-subject variability using non-compartmental analysis (NCA) software like Phoenix WinNonlin .

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?

Methodological Answer:

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software such as GraphPad Prism.
  • EC50/IC50 Calculation : Use maximum likelihood estimation with 95% confidence intervals.
  • Outlier Handling : Apply Grubbs' test or robust regression for skewed datasets. Report effect sizes (Cohen’s d) alongside p-values to avoid overreliance on significance thresholds .

Q. How should researchers design controlled experiments to isolate this compound's therapeutic effects from confounding variables?

Methodological Answer:

  • Randomization : Assign subjects to treatment/control groups using block randomization.
  • Blinding : Implement double-blinding for data collection and analysis.
  • Covariate Adjustment : Include baseline measurements (e.g., body weight, metabolic rate) as covariates in ANOVA or mixed-effects models .

Q. What are the best practices for characterizing this compound's stability under varying physiological conditions?

Methodological Answer:

  • Accelerated Stability Testing : Expose this compound to pH gradients (1.2–7.4), temperatures (4°C–40°C), and oxidative stress (H2O2).
  • Degradation Kinetics : Monitor degradation products via mass spectrometry and calculate half-lives using first-order kinetics .

Q. What ethical considerations apply to preclinical studies involving this compound in animal models?

Methodological Answer:

  • 3R Compliance : Adhere to Replacement, Reduction, and Refinement principles.
  • IACUC Approval : Submit protocols for institutional review, including humane endpoints (e.g., tumor size limits).
  • Data Transparency : Report attrition rates and exclusion criteria in line with ARRIVE guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's reported efficacy across in vitro and in vivo models?

Methodological Answer:

  • Cross-Model Validation : Replicate in vitro findings in ≥2 in vivo models (e.g., zebrafish and murine).
  • Mechanistic Deconvolution : Use RNA-seq or CRISPR screens to identify context-specific pathways (e.g., hypoxia-induced resistance).
  • Meta-Analysis : Apply random-effects models to quantify heterogeneity (I² statistic) and adjust for publication bias via funnel plots .

Q. What strategies ensure reproducibility when synthesizing this compound derivatives with modified pharmacokinetic profiles?

Methodological Answer:

  • SOP Documentation : Publish step-by-step synthesis protocols with NMR/HRMS validation (e.g., δH shifts, m/z ratios).
  • Batch Testing : Compare ≥3 independent synthesis batches for purity (≥95% by HPLC) and bioequivalence (AUC0–24h ±15%).
  • Open Data : Deposit raw spectral data in repositories like ChemRxiv for peer validation .

Q. What integrative approaches combine computational modeling and empirical data to predict this compound's off-target interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to screen against structural databases (e.g., ChEMBL).
  • Network Pharmacology : Construct protein-protein interaction networks via STRING or Cytoscape.
  • Experimental Validation : Confirm top candidates (e.g., kinase inhibitors) via thermal shift assays .

Q. How can systematic reviews address heterogeneity in clinical trial data on this compound's long-term safety?

Methodological Answer:

  • PRISMA Guidelines : Conduct literature searches across MEDLINE, Embase, and ClinicalTrials.gov .
  • Risk-of-Bias Assessment : Use ROBINS-I tool to grade confounding factors.
  • Individual Participant Data (IPD) Meta-Analysis : Pool raw datasets to adjust for covariates (e.g., comorbidities) .

Q. What multi-omics strategies elucidate this compound's mechanism of action in heterogeneous cell populations?

Methodological Answer:

  • Single-Cell RNA-seq : Cluster cells using Seurat and identify differentially expressed genes (DEGs) with adjusted p-values (FDR <0.05).
  • Proteomic Profiling : Integrate SWATH-MS data with phosphoproteomics to map signaling cascades.
  • Metabolomic Validation : Correlate ATP/NADPH levels with transcriptomic signatures via WGCNA .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.